molecular formula C24H24N4O3S B15036857 (6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15036857
M. Wt: 448.5 g/mol
InChI Key: QHBGXXFYMXTNOE-JRCZNVDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiadiazole ring, followed by the introduction of the imino and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the imino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Unique due to its specific combination of functional groups.

    Other Thiadiazolopyrimidines: Share the thiadiazole and pyrimidine rings but differ in substituents.

    Phenoxyethoxy Derivatives: Similar in having phenoxy and ethoxy groups but differ in the core structure.

Uniqueness

The uniqueness of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-3-5-21-27-28-22(25)20(23(29)26-24(28)32-21)15-17-8-10-18(11-9-17)30-12-13-31-19-7-4-6-16(2)14-19/h4,6-11,14-15,25H,3,5,12-13H2,1-2H3/b20-15-,25-22?

InChI Key

QHBGXXFYMXTNOE-JRCZNVDKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.